5-Chloro-2-methoxyisonicotinaldehyde
CAS No.: 1060810-36-7
Cat. No.: VC2870500
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060810-36-7 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 5-chloro-2-methoxypyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H6ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 |
| Standard InChI Key | LWEZPNUSAGRBAV-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C(=C1)C=O)Cl |
| Canonical SMILES | COC1=NC=C(C(=C1)C=O)Cl |
Introduction
5-Chloro-2-methoxyisonicotinaldehyde is a chemical compound with the CAS number 1060810-36-7. It is a derivative of isonicotinaldehyde, modified with a chloro and methoxy group at specific positions on the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Biological Activity
Although direct biological activity data for 5-Chloro-2-methoxyisonicotinaldehyde is not available, related compounds have shown promising results in various biological assays. For instance, modifications to the pyridine ring can enhance the compound's ability to interact with enzymes or receptors, potentially leading to therapeutic applications.
Safety and Handling
Given the hazard statements associated with this compound, proper safety precautions should be taken during handling. This includes wearing protective clothing, gloves, and safety glasses, and ensuring good ventilation to avoid inhalation of vapors.
Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume